REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([F:11])[CH:3]=1.CO.S(Cl)([Cl:17])(=O)=O.C(=O)(O)[O-].[Na+]>CCCCCCC>[Cl:17][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[F:11])=[O:10] |f:3.4|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(C)=O)F
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 2.5 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L round bottom flask combine
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
CUSTOM
|
Details
|
drop-wise to the reaction over 60 min
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
then add to the reaction drop-wise
|
Type
|
FILTRATION
|
Details
|
filter the biphasic suspension
|
Type
|
CUSTOM
|
Details
|
to collect the title compound (38.18 g, 80%) as white needles
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |